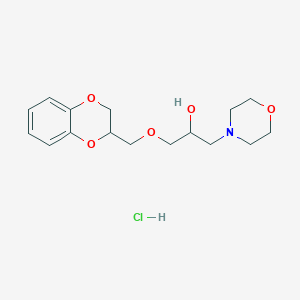![molecular formula C26H31NO3 B5002941 16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5002941.png)
16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[66202,709,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid is a complex organic compound characterized by its tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Tetracyclic Core: This step involves the cyclization of precursor molecules under specific conditions, often using catalysts to facilitate the formation of the tetracyclic structure.
Introduction of Functional Groups: The bis(2-methylpropyl)carbamoyl group is introduced through a series of reactions, including amide formation and subsequent modifications.
Final Modifications: The carboxylic acid group is introduced in the final steps, often through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[66202,7
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its tetracyclic structure could be useful in developing new materials with specific mechanical or electronic properties.
Biological Research: The compound can be used to study the interactions between complex organic molecules and biological systems.
Mecanismo De Acción
The mechanism of action of 16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid
- 16-(Dimethylcarbamoyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid
Uniqueness
16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. The bis(2-methylpropyl)carbamoyl group imparts distinct reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
IUPAC Name |
16-[bis(2-methylpropyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-15(2)13-27(14-16(3)4)25(28)23-21-17-9-5-7-11-19(17)22(24(23)26(29)30)20-12-8-6-10-18(20)21/h5-12,15-16,21-24H,13-14H2,1-4H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHGXEFRQQZVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-benzyl-5-[(benzylthio)methyl]-2-thioxo-4-imidazolidinone](/img/structure/B5002861.png)
![(5E)-1-(4-Bromophenyl)-5-{[3-ethoxy-4-(prop-2-YN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5002873.png)
![(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5002877.png)
![2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5002880.png)

![methyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5002892.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(5-chloro-2-pyridinyl)piperazine](/img/structure/B5002895.png)
![7-(2-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5002925.png)
![5-(1,3-benzodioxol-5-ylmethylene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002927.png)
![2-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B5002933.png)
![3-bromo-4-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5002943.png)
![ethyl 4-(3-fluorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5002945.png)

![2-bromo-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5002964.png)
